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Abstract
This document provides detailed application notes and protocols for measuring the shedding of

Angiotensin-Converting Enzyme 2 (ACE2) following treatment with JG26, a potent inhibitor of

ADAM17 (a disintegrin and metalloproteinase 17). ACE2 shedding is a critical process in

various physiological and pathological conditions, including viral infections like SARS-CoV-2.

Understanding the inhibitory effect of compounds like JG26 on this process is crucial for

therapeutic development. These protocols are designed to offer standardized methods for

quantifying both cell-surface and shed soluble ACE2, as well as measuring ADAM17 activity.

Introduction
Angiotensin-Converting Enzyme 2 (ACE2) is a type I transmembrane protein that plays a key

role in the renin-angiotensin system. The ectodomain of ACE2 can be cleaved from the cell

surface by a process known as shedding, primarily mediated by the metalloprotease ADAM17,

also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1] This shedding

results in the release of a soluble, catalytically active form of ACE2 (sACE2).

The compound JG26 is an inhibitor of ADAM metalloproteases with high potency for ADAM17.

[2][3][4] By inhibiting ADAM17, JG26 has been shown to reduce the shedding of ACE2 from the

cell surface.[5][6][7][8] This has significant implications, particularly in the context of SARS-

CoV-2, as membrane-bound ACE2 serves as the primary receptor for viral entry.[1] The soluble
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form of ACE2, on the other hand, may play a dual role, potentially neutralizing the virus or

facilitating its entry into cells with low ACE2 expression.[7][8] Therefore, accurate measurement

of ACE2 shedding is essential for evaluating the efficacy of ADAM17 inhibitors like JG26.

These application notes provide a comprehensive guide to the techniques used to quantify the

effects of JG26 on ACE2 shedding.

JG26 Inhibitor Profile
JG26 is a selective inhibitor of ADAM family metalloproteinases. Its inhibitory concentrations

(IC50) for various proteases are summarized below.

Protease IC50 (nM)

ADAM17 1.9[2][3]

ADAM8 12[2][3]

ADAM10 150[2][3]

MMP-12 9.4[2][3]

Table 1: Inhibitory activity of JG26 against various proteases.

Signaling Pathway of ACE2 Shedding
The shedding of ACE2 is a regulated process involving the activation of ADAM17. Various

stimuli can lead to the activation of signaling pathways that converge on ADAM17, leading to

the cleavage of the ACE2 ectodomain. JG26 acts by directly inhibiting the catalytic activity of

ADAM17.
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Caption: ACE2 shedding pathway and the inhibitory action of JG26.

Experimental Protocols
This section provides detailed protocols for measuring ACE2 shedding in response to JG26
treatment.

Experimental Workflow
The general workflow for assessing the effect of JG26 on ACE2 shedding involves cell culture,

treatment with JG26, collection of supernatant and cell lysates, and subsequent analysis using

various assays.
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Caption: General experimental workflow for measuring ACE2 shedding.
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Cell Culture and Treatment
Objective: To prepare cell cultures for JG26 treatment and subsequent analysis.

Materials:

Cell line expressing ACE2 (e.g., Calu-3 human lung cells, HEK293 cells transfected with

ACE2)

Complete cell culture medium

JG26 inhibitor stock solution (in DMSO)

Phorbol 12-myristate 13-acetate (PMA) stock solution (optional, as a stimulus for shedding)

Phosphate-buffered saline (PBS)

Cell culture plates (6-well or 12-well)

Protocol:

Seed cells in culture plates at a density that will result in 80-90% confluency at the time of

treatment.

Incubate cells under standard conditions (e.g., 37°C, 5% CO2).

Once cells reach the desired confluency, replace the culture medium with a fresh medium

containing the desired concentrations of JG26. A vehicle control (DMSO) should be included.

Note: JG26 has been shown to be effective at concentrations up to 25 µM without

significant cytotoxicity in Calu-3 cells.[6][7]

(Optional) To induce ACE2 shedding, cells can be co-treated with a stimulating agent like

PMA.

Incubate the cells for the desired time period (e.g., 24-48 hours).[2]

Quantification of Soluble ACE2 (sACE2) by ELISA
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Objective: To measure the concentration of shed ACE2 in the cell culture supernatant.

Materials:

Human ACE2 ELISA kit (e.g., from RayBiotech, Abcam, or IBL-America)[9][10][11]

Cell culture supernatant collected from treated and control cells

Microplate reader

Protocol:

Collect the cell culture supernatant from each well and centrifuge to remove any cellular

debris.

Perform the ELISA according to the manufacturer's instructions. A general procedure is as

follows: a. Add standards and samples (diluted as necessary) to the wells of the antibody-

coated microplate. b. Incubate for the specified time (e.g., 2.5 hours at room temperature or

90 minutes at 37°C).[9][10] c. Wash the plate multiple times with the provided wash buffer. d.

Add the biotinylated detection antibody and incubate (e.g., 1 hour).[9] e. Wash the plate. f.

Add streptavidin-HRP conjugate and incubate (e.g., 45 minutes).[9] g. Wash the plate. h. Add

TMB substrate and incubate in the dark until color develops (e.g., 30 minutes).[9] i. Stop the

reaction with the stop solution.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the concentration of sACE2 in the samples by comparing their absorbance to the

standard curve.
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Treatment Group sACE2 Concentration (ng/mL)

Vehicle Control Example Value

JG26 (low dose) Example Value

JG26 (high dose) Example Value

PMA (stimulus) Example Value

PMA + JG26 Example Value

Table 2: Example data table for sACE2 quantification by ELISA.

Detection of Cell-Associated ACE2 by Western Blot
Objective: To determine the levels of membrane-bound ACE2 in cell lysates.

Materials:

Cell lysates from treated and control cells

RIPA buffer with protease inhibitors[12]

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)

Primary antibody against ACE2 (e.g., from Millipore or Cell Signaling Technology)[12][13]

Primary antibody against a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate
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Protocol:

After collecting the supernatant, wash the cells with cold PBS.

Lyse the cells in RIPA buffer containing protease inhibitors.

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-ACE2 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane and add the chemiluminescent substrate.

Visualize the protein bands using an imaging system.

Strip the membrane and re-probe with an antibody for a loading control to normalize the

data.

Quantify the band intensities using densitometry software.
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Treatment Group
Relative ACE2 Band Intensity (normalized
to loading control)

Vehicle Control Example Value

JG26 (low dose) Example Value

JG26 (high dose) Example Value

PMA (stimulus) Example Value

PMA + JG26 Example Value

Table 3: Example data table for Western blot analysis of cell-associated ACE2.

Measurement of ACE2 and ADAM17 Activity using
Fluorescence-Based Assays
Objective: To measure the enzymatic activity of ACE2 in the supernatant or ADAM17 in cell

lysates or on the cell surface.

A. ACE2 Activity Assay[14][15][16][17]

Principle: This assay uses a quenched fluorescent substrate of ACE2. Cleavage of the

substrate by active ACE2 releases the fluorophore, leading to an increase in fluorescence.

Materials:

Fluorogenic ACE2 activity assay kit (e.g., from BPS Bioscience or rPeptide)[15][17]

Cell culture supernatant

Fluorescence microplate reader

Protocol:

Follow the kit manufacturer's instructions. A general protocol is as follows:

Add the cell culture supernatant to the wells of a black 96-well plate.
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Add the ACE2 substrate to each well.

Incubate at the recommended temperature (e.g., 37°C) for the specified time.

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths

(e.g., Ex/Em = 320/420 nm).[14]

The increase in fluorescence is proportional to the ACE2 activity.

B. ADAM17 Activity Assay[18][19][20]

Principle: Similar to the ACE2 activity assay, this assay utilizes a specific quenched fluorescent

substrate for ADAM17.

Materials:

Fluorogenic ADAM17 activity assay kit (e.g., from BPS Bioscience)[19]

Cell lysates or intact cells

Fluorescence microplate reader

Protocol:

Follow the kit manufacturer's protocol.

For cell lysates, incubate the lysate with the ADAM17 substrate.

For intact cells, the assay can be performed directly on live cells to measure cell-surface

ADAM17 activity.

Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 485/530 nm).[19]

The fluorescence intensity correlates with ADAM17 activity.
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Treatment Group Relative Fluorescence Units (RFU)

ACE2 Activity

Vehicle Control Example Value

JG26 Example Value

ADAM17 Activity

Vehicle Control Example Value

JG26 Example Value

Table 4: Example data table for fluorescence-based activity assays.

Conclusion
The protocols outlined in this document provide a robust framework for investigating the effects

of the ADAM17 inhibitor JG26 on ACE2 shedding. By employing a combination of ELISA,

Western blotting, and fluorescence-based activity assays, researchers can obtain quantitative

data on both the levels and activity of cell-associated and soluble ACE2. This multi-faceted

approach will enable a comprehensive understanding of the mechanism of action of JG26 and

its potential as a therapeutic agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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